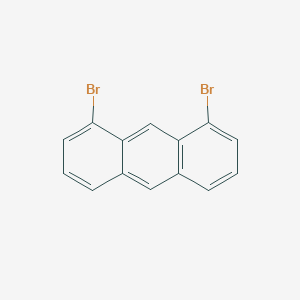

1,8-Dibromoanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQFVBWHOMXEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027743 | |

| Record name | 1,8-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131276-24-9 | |

| Record name | 1,8-Dibromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,8-Dibromoanthracene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,8-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₈Br₂.[1] As an isomer of dibromoanthracene, its properties and reactivity are a function of the specific substitution pattern on the anthracene core.[2][3] The bromine atoms at the 1 and 8 positions serve as versatile synthetic handles, making this compound a valuable building block for the synthesis of more complex molecular architectures. While less common in literature than its 9,10-dibromo counterpart, this compound and its derivatives are of interest in materials science and organic synthesis.[4][5] This guide provides a comprehensive overview of its core chemical properties, reactivity, and potential applications.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its application in any experimental setting. These properties dictate the conditions required for its storage, handling, and analysis.

Physicochemical Data Summary

The fundamental physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈Br₂ | [1][6][7][8] |

| Molecular Weight | 336.02 g/mol | [1][6][7][9][10][11] |

| CAS Number | 131276-24-9 | [1][3][6][7][8][9][12] |

| Appearance | Light orange to yellow to green powder/crystal | [6][9][10] |

| Melting Point | 166-170 °C | [6][9][10] |

| Purity | >98.0% (by GC) | [6][7][9][10] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) | [6][10] |

Solubility Insights : While specific quantitative solubility data for this compound is scarce, information on the related 9,10-dibromoanthracene isomer suggests it is generally soluble in hot aromatic solvents like benzene and toluene, slightly soluble in colder aromatic solvents and ether, and insoluble in water.[13] This provides a reasonable starting point for solvent selection in experimental work with the 1,8-isomer.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry (GC-MS) : The mass spectrum of this compound shows a top peak at an m/z of 336, corresponding to the molecular ion. Other significant peaks are observed at m/z 334 and 176.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the aromatic ring system and C-Br bonds.[1]

Crystallography and Solid-State Properties

The arrangement of molecules in the solid state significantly influences the material's bulk properties.

Crystal Structure : this compound crystallizes in the polar space group Pna2₁ at 298 K.[2] The unit cell parameters have been determined as a = 15.6405 Å, b = 3.9355 Å, and c = 18.191 Å, with α, β, and γ angles all at 90°.[1] The crystal structure consists of a columnar arrangement with a one-dimensional π-stacking of the anthracene cores.[2]

Luminescence Properties : An interesting characteristic of this compound is that it is non-luminescent in its crystalline form.[2] This is in contrast to some other dibromoanthracene isomers, such as 9,10-dibromoanthracene, which is known for its luminescent properties.[2][14] This difference highlights the profound impact of the bromine substitution pattern on the photophysical properties of the anthracene core.[2][15] The presence of a permanent dipole moment perpendicular to the π-stacking column in this compound may contribute to this lack of luminescence.[2]

Synthesis and Purification

Experimental Protocol: Representative Bromination of Anthracene

Causality : This procedure relies on the electrophilic aromatic substitution of anthracene. Carbon tetrachloride is used as a solvent in which the starting material is suspended and the product is sparingly soluble, facilitating its isolation.[16] Bromine is the electrophilic reagent. The reaction is initially conducted at a low temperature to control the reactivity and selectivity, followed by heating to ensure the reaction goes to completion.[11][16]

Materials :

-

Anthracene

-

Bromine

-

Carbon Tetrachloride (CCl₄)

-

5-L flask with a mechanical stirrer, dropping funnel, and reflux condenser

Procedure :

-

Suspend 300 g of anthracene in 3 L of carbon tetrachloride in the reaction flask.[16]

-

With vigorous stirring, slowly add 567 g of bromine from the dropping funnel. The addition should take approximately 30 minutes to control the reaction rate and minimize loss of bromine.[16] Evolved hydrogen bromide gas should be appropriately vented or scrubbed.[11]

-

As the reaction proceeds, the sparingly soluble dibromoanthracene product will precipitate.[11][16]

-

After the bromine addition is complete, gently warm the mixture on a steam bath and maintain a gentle boil for one hour with continued stirring.[11][16]

-

Allow the mixture to cool to room temperature.

-

Collect the crude product by filtration, wash with a small amount of cold carbon tetrachloride, and dry.[11][16]

Purification : For higher purity, the crude product can be recrystallized from a suitable solvent like toluene or further purified by extraction with hot carbon tetrachloride.[16]

Caption: Generalized workflow for the synthesis and purification of a dibromoanthracene.

Chemical Reactivity and Synthetic Applications

The bromine atoms on the this compound scaffold are the primary sites of reactivity, enabling its use as a precursor for more complex molecules.[4] These positions are amenable to various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[17][18] This reaction is a powerful tool for forming carbon-carbon bonds. For dibromoanthracenes, this allows for the introduction of various aryl or vinyl substituents, which can be used to tune the electronic and photophysical properties of the resulting molecule.[4][19] This tunability is crucial for applications in organic electronics.[4][5]

Mechanism : The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromoanthracene to form a Pd(II) complex.[17][18][20]

-

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.[17][18][20]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17][18][20]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

Causality : This protocol describes a typical setup for a Suzuki-Miyaura reaction. The palladium catalyst, often with a phosphine ligand, is the active species. A base, such as potassium carbonate, is essential for the transmetalation step. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.[17] The reaction is heated to provide the necessary activation energy.

Materials :

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure :

-

To a reaction flask, add this compound, the arylboronic acid (1.5 equivalents per bromine atom), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 2.0 equivalents).[17]

-

Purge the flask with an inert gas (e.g., argon).[17]

-

Add the deoxygenated solvent system.

-

Heat the reaction mixture (e.g., to 100 °C) and stir for a specified time (e.g., 24 hours) or until completion is indicated by a technique like TLC or GC-MS.[17]

-

Cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[17]

-

Dry the organic phase, concentrate it under reduced pressure, and purify the residue, typically by column chromatography.[17]

Applications in Research and Development

Dibromoanthracene derivatives are crucial intermediates in the synthesis of materials for organic electronics.[4][5] Through reactions like the Suzuki coupling, the anthracene core can be functionalized to create novel emitters, charge transport materials, and host materials for Organic Light-Emitting Diodes (OLEDs) and semiconductors for Organic Field-Effect Transistors (OFETs).[4] While much of the literature focuses on the 9,10-isomer, the principles apply to other isomers like this compound, which can be used to create molecules with different steric and electronic profiles. Additionally, the anthracene scaffold is explored in medicinal chemistry, suggesting that its derivatives could serve as building blocks for active pharmaceutical ingredients (APIs).[5]

Conclusion

This compound is a valuable chemical compound with a rich set of properties defined by its specific isomeric structure. Its well-defined crystal structure, characteristic spectroscopic signature, and, most importantly, the reactivity of its bromine atoms make it a key building block for advanced organic materials. The ability to functionalize the anthracene core through robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction opens avenues for the rational design of molecules with tailored properties for applications ranging from high-performance organic electronics to the development of novel pharmaceuticals. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics. (n.d.). Google Cloud.

-

This compound | C14H8Br2 | CID 630683. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Elastic Properties of Dichloro- and Dibromoanthracene Crystals. (2025, March 18). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017, July 5). ACS Omega. Retrieved January 9, 2026, from [Link]

- The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. (n.d.). Google Cloud.

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

-

Solvent effects on the photophysics of dibromoanthracene. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

9,10-dibromoanthracene. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

-

Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. (n.d.). Thieme E-Books & E-Journals. Retrieved January 9, 2026, from [Link]

-

Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 9, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Dibromoanthracene. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. labproinc.com [labproinc.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. This compound | 131276-24-9 | TCI AMERICA [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 131276-24-9|this compound|BLD Pharm [bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

1,8-Dibromoanthracene CAS number 131276-24-9

An In-Depth Technical Guide to 1,8-Dibromoanthracene (CAS: 131276-24-9): Properties, Synthesis, and Applications in Advanced Organic Synthesis

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a highly specialized and valuable building block in the field of organic synthesis.[1] Unlike its more common isomer, 9,10-dibromoanthracene, the 1,8-substitution pattern is not accessible through direct bromination of anthracene, necessitating more nuanced synthetic strategies. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic considerations, purification and characterization workflows, and its applications, particularly as a precursor for advanced materials and complex molecular architectures. Its utility lies not as an end-product, but as a rigid scaffold upon which intricate functionality can be built, making it a compound of significant interest to researchers in materials science and medicinal chemistry.[1][2]

Physicochemical and Structural Properties

The unique arrangement of the bromine substituents on the anthracene core dictates the distinct physical and chemical characteristics of this compound. These properties are fundamental to its handling, reactivity, and applications.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 131276-24-9 | [2][3][4] |

| Molecular Formula | C₁₄H₈Br₂ | [1][2][3] |

| Molecular Weight | 336.03 g/mol | [3][5] |

| Appearance | Slightly pale yellow to light orange/green powder or crystals | [3][6] |

| Melting Point | 166 - 170 °C | [4][7] |

| Purity | Typically ≥98.0% (by GC) | [3][4] |

| Storage | Room temperature, in a cool, dry, dark place | [8] |

Structural Insights

Crystallographic studies have confirmed that this compound crystallizes in a polar orthorhombic space group, Pna2₁.[2][9] This non-centrosymmetric arrangement can have implications for the solid-state properties of materials derived from this scaffold. The anthracene core imparts a rigid, planar geometry, which is crucial for applications involving π-π stacking interactions in organic electronics or creating defined spatial arrangements in complex molecules.[1][10]

Unlike many anthracene derivatives, this compound is noted to be non-luminescent.[9] This is a critical distinction from isomers like 9,10-dibromoanthracene, where the photophysical properties are often central to their application.[9][11] The lack of luminescence in the 1,8-isomer suggests that its primary value is rooted in its chemical reactivity rather than its optical properties.

Synthesis and Purification

The synthesis of this compound is a non-trivial pursuit that underscores key principles of electrophilic aromatic substitution on polycyclic systems.

The Synthetic Challenge: Regioselectivity in Anthracene Bromination

Purification Workflow

Given its solid, crystalline nature, purification of crude this compound relies on standard laboratory techniques designed to remove isomeric impurities and residual reagents. The choice of method depends on the required final purity. Recrystallization is effective for bulk purification, while column chromatography provides the highest resolution for removing closely related impurities.[14]

Protocol 1: General Purification by Recrystallization

-

Solvent Selection: Identify a suitable solvent or solvent system (e.g., toluene, xylenes) in which the compound has high solubility when hot and low solubility when cold.[15]

-

Dissolution: In an appropriately sized flask, suspend the crude this compound in a minimal volume of the chosen solvent.

-

Heating: Heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Caption: A standard workflow for the purification of this compound.

Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of orthogonal analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system of analysis.

-

Gas Chromatography (GC): Primarily used to assess purity, with results typically showing >98% for commercial-grade material.[3][4]

-

Mass Spectrometry (MS): Confirms the molecular weight (336.03 g/mol ) and shows the characteristic isotopic pattern for a molecule containing two bromine atoms (peaks at m/z ~334, 336, 338 in an approximate 1:2:1 ratio).[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the 1,8-substitution pattern. For the ¹H NMR spectrum, the C₂ symmetry of the molecule would lead to a unique set of four signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to two protons. The splitting patterns (doublets and triplets) would be distinct from those of other dibromoanthracene isomers.

-

X-ray Crystallography: Provides unambiguous proof of structure and reveals detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.[2][9]

Caption: A logical workflow for the analytical characterization of this compound.

Reactivity and Applications in Synthetic Chemistry

The primary value of this compound lies in the reactivity of its carbon-bromine bonds. These sites serve as versatile handles for modern cross-coupling reactions, enabling the construction of complex organic frameworks that would be difficult to synthesize otherwise.[1]

A Scaffold for Cross-Coupling Reactions

The bromine atoms at the 1 and 8 positions are amenable to a variety of palladium- or copper-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to aryl- or heteroaryl-substituted anthracenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-functionalized anthracenes.[16]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating amino-anthracene derivatives.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

This reactivity was demonstrated in a 2020 study where this compound was used as a precursor to synthesize novel Pd(II)-Anthraphos complexes, which were then utilized as catalysts for the hydroamination of alkynes.[2]

Applications in Materials Science and Drug Development

While the compound itself is non-luminescent, the derivatives synthesized from it have significant potential in materials science.[9] By coupling different functional groups to the 1 and 8 positions, researchers can precisely tune the electronic and photophysical properties of the resulting molecules for use as organic semiconductors, emitters in OLEDs, or fluorescent sensors.[1][17]

For drug development professionals, this compound represents a rigid, well-defined scaffold. Its planar structure can be used to orient appended functional groups in a precise three-dimensional arrangement, which is invaluable for structure-activity relationship (SAR) studies. While not a common starting material for pharmaceuticals, its derivatization allows for the exploration of novel chemical space in the design of enzyme inhibitors or DNA intercalating agents, where a rigid core is often a design prerequisite.

Caption: The role of this compound as a central scaffold in cross-coupling reactions.

Safety and Handling

This compound is intended for research and development purposes only and must be handled by technically qualified individuals.[4][18] While not classified as a hazardous substance under GHS by some suppliers, standard laboratory safety practices are mandatory.

Table 2: Handling and Storage Recommendations

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | [19][20] |

| Ventilation | Handle in a well-ventilated area. Use a local exhaust or chemical fume hood to prevent dust dispersion. | [19] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [19][21] |

| Storage | Keep container tightly closed. Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. | [8][19] |

| Spill Response | Sweep up spilled solid material carefully to avoid creating dust, and place it in a suitable, closed container for disposal. | [19] |

| First Aid (In case of exposure) | Skin: Wash off immediately with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation or symptoms persist. | [20] |

Conclusion

This compound is more than just an isomer; it is a testament to the importance of regiochemistry in organic synthesis. Its challenging synthesis is offset by its significant value as a versatile building block. The two bromine atoms, positioned at the sterically defined 1 and 8 positions, provide reliable reactive sites for modern cross-coupling chemistry. This allows researchers to construct elaborate, rigid molecular architectures with precisely tuned properties, paving the way for innovations in materials science, catalysis, and the fundamental design of complex organic molecules.

References

-

LookChem. (2025). Cas no 131276-24-9 (this compound). Retrieved from LookChem website. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 630683. Retrieved from PubChem website. [Link]

-

American Chemical Society. (2025). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. ACS Publications. [Link]

-

CP Lab Safety. (n.d.). This compound, 5 grams. Retrieved from CP Lab Safety website. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics. Retrieved from the-future-of-commerce.com. [Link]

-

Organic Syntheses. (n.d.). 9,10-dibromoanthracene. Retrieved from Organic Syntheses website. [Link]

-

Wikipedia. (2022). Dibromoanthracene. Retrieved from Wikipedia website. [Link]

-

Scribd. (n.d.). Bromoination of Anthracene. Retrieved from Scribd website. [Link]

-

Royal Society of Chemistry. (2013). Supporting Information: Electron rich supramolecular polymers as fluorescent sensors for nitroaromatic explosives. Retrieved from RSC Publishing website. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information: Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. Retrieved from RSC Publishing website. [Link]

-

American Chemical Society. (n.d.). Solvent effects on the photophysics of dibromoanthracene. Journal of the American Chemical Society. [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Each. Retrieved from CP Lab Safety website. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]

-

Reddit. (2013). Solvent for 9,10-dibromoanthracene. Retrieved from r/chemistry subreddit. [Link]

Sources

- 1. 131276-24-9(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 131276-24-9 this compound AKSci 4681AL [aksci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 131276-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 131276-24-9 | TCI AMERICA [tcichemicals.com]

- 8. 131276-24-9|this compound|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CAS 3278-82-8: 1,5-dibromoanthracene | CymitQuimica [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. nbinno.com [nbinno.com]

- 18. calpaclab.com [calpaclab.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,8-Dibromoanthracene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoanthracene is a halogenated aromatic hydrocarbon with the chemical formula C₁₄H₈Br₂.[1][2][3] This molecule, characterized by an anthracene core with bromine atoms substituted at the 1 and 8 positions, serves as a pivotal building block in the synthesis of advanced organic materials. Its unique structural and electronic properties make it a compound of significant interest in the fields of organic electronics, materials science, and pharmaceutical research. The strategic placement of the bromine atoms provides reactive handles for further functionalization, allowing for the precise tuning of molecular properties for specific applications.[4] This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, characterization, and key applications.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Weight | 336.02 g/mol | [1][5] |

| Molecular Formula | C₁₄H₈Br₂ | [1][2][3] |

| CAS Number | 131276-24-9 | [2][5][6] |

| Appearance | Slightly pale yellow to light orange crystalline powder | [2][7] |

| Melting Point | 168-170 °C | [2][7] |

| Purity (typical) | ≥98.0% (GC) | [2][6][7] |

Synthesis and Purification

The synthesis of this compound typically involves the direct bromination of anthracene. While the synthesis of the related 9,10-dibromoanthracene is more commonly documented, a similar electrophilic aromatic substitution approach can be adapted for the 1,8-isomer, often with modifications in reaction conditions to favor the desired substitution pattern.

Experimental Protocol: Bromination of Anthracene

This protocol outlines a general procedure for the bromination of anthracene, which can be optimized to yield this compound.

Materials:

-

Anthracene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend anthracene in carbon tetrachloride.

-

Bromine Addition: With vigorous stirring, slowly add a stoichiometric amount of bromine dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to promote the substitution reaction. The formation of the dibromoanthracene product will be observed as a precipitate.

-

Cooling and Isolation: After the reaction is complete, the mixture is cooled, and the crude this compound is collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove unreacted starting materials and byproducts, followed by drying.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like toluene or xylene.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern of the bromine atoms on the anthracene core. The spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The mass spectrum of this compound will show a characteristic pattern for a molecule containing two bromine atoms.[1]

Applications in Research and Development

The unique properties of this compound make it a valuable precursor in several areas of scientific research.

Organic Electronics

Dibromoanthracene derivatives are crucial intermediates in the synthesis of materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][8] The bromine atoms serve as versatile handles for introducing other functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and optical properties of the resulting materials.[4] Recent studies have also explored the elastic properties of dibromoanthracene crystals for potential applications in nanomechanical devices.[9]

Pharmaceutical and Chemical Synthesis

In the realm of medicinal chemistry and fine chemical synthesis, this compound can serve as a starting material for the construction of more complex polycyclic aromatic structures. The bromine atoms can be readily displaced or transformed, providing access to a wide range of substituted anthracene derivatives with potential biological activity.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a versatile and valuable compound in the field of organic chemistry. Its well-defined molecular structure and the reactivity of its bromine substituents make it an important building block for the synthesis of a wide range of functional materials. From advanced electronic devices to potentially novel pharmaceutical agents, the applications of this compound continue to expand, underscoring its significance in modern scientific research.

References

-

This compound | C14H8Br2 | CID 630683 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

1, 8-Dibromoanthracene, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]

-

Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

9,10-dibromoanthracene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound, 5 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

-

9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

-

Octane, 1,8-dibromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Elastic Properties of Dichloro- and Dibromoanthracene Crystals. (2025, March 18). ACS Publications. Retrieved from [Link]

-

Anthracene, 9,10-dibromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound, 1 gram, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. 131276-24-9|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 1,8-Dibromoanthracene in Organic Solvents

Abstract

1,8-Dibromoanthracene is a pivotal building block in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] Its utility in solution-processed applications is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound that dictate its solubility. Due to a notable absence of quantitative solubility data in publicly available literature, this document presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic materials and drug discovery.

Introduction: The Challenge of Solubilizing a Key Organic Semiconductor Precursor

Anthracene derivatives are a cornerstone of modern materials science, prized for their unique photophysical properties.[2] The introduction of bromine atoms onto the anthracene core, as in this compound, provides reactive handles for further functionalization through cross-coupling reactions, enabling the precise tuning of electronic and optical properties.[1] However, the very characteristics that make polycyclic aromatic hydrocarbons (PAHs) like this compound electronically useful—their rigid, planar structure—also contribute to strong intermolecular π-stacking in the solid state. This results in high crystal lattice energy, which in turn leads to poor solubility in many common organic solvents.

Understanding and quantifying the solubility of this compound is not a trivial academic exercise. It is a critical parameter for:

-

Reaction Optimization: Ensuring homogeneous conditions for synthesis and derivatization.

-

Purification: Selecting appropriate solvent systems for crystallization.

-

Device Fabrication: Formulating inks and solutions for printable and solution-coated electronics.

This guide will first delve into the molecular and solid-state properties of this compound that influence its dissolution. It will then provide a robust, step-by-step methodology for researchers to determine its solubility, thereby empowering rational solvent selection and accelerating material development workflows.

Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the solvated state. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The following properties of this compound are central to this energy balance.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Br₂ | [3] |

| Molecular Weight | 336.03 g/mol | [3] |

| Appearance | Light orange to yellow to green powder/crystal | [4][5] |

| Melting Point | 166-170 °C | [6] |

| Crystal Structure | Orthorhombic | [3] |

| Space Group | Pna2₁ | [2][3] |

Crystal Structure and Lattice Energy

This compound crystallizes in the polar space group Pna2₁.[2] The molecules arrange in a slipped π-stacking formation, leading to significant intermolecular interactions.[2] These strong π-π interactions, with an energy of approximately -48.1 kJ mol⁻¹, create a thermodynamically stable crystal lattice that is resistant to disruption by solvent molecules.[2] Consequently, a solvent must be capable of establishing sufficiently strong interactions with the solute to overcome this substantial lattice energy.

Molecular Polarity and Dipole Moment

Unlike its highly symmetric and nonpolar isomer, 9,10-dibromoanthracene, the 1,8-substitution pattern breaks the molecule's symmetry. This asymmetry, with both bromine atoms on the same side of the molecule, results in a permanent dipole moment .[2] This is a critical feature that distinguishes this compound's expected solubility from that of other dibromoanthracene isomers. The presence of a dipole moment suggests that polar aprotic solvents, which can engage in dipole-dipole interactions, may be more effective at solvating this compound than entirely nonpolar solvents.

The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that solutes are most soluble in solvents with similar polarity. The diagram below illustrates the expected solubility trends for a polar molecule like this compound across different solvent classes.

Caption: Expected solubility based on intermolecular forces.

Experimental Determination of Solubility

Given the absence of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of crystalline compounds. The concentration of the resulting saturated solution can then be accurately measured using UV-Vis spectroscopy, leveraging the strong absorbance of the anthracene chromophore.

Mandatory Safety Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles. All solvent manipulations should be performed in a fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The overall workflow involves two main stages: (1) creating a calibration curve to relate absorbance to concentration, and (2) preparing and measuring a saturated solution to determine the solubility limit.

Caption: Workflow for solubility determination.

Detailed Step-by-Step Protocol

Part 1: Preparation of Calibration Standards and Curve

-

Rationale: A calibration curve based on Beer's Law (A = εbc) is essential to accurately determine the concentration of an unknown sample from its absorbance.

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). This wavelength should be used for all subsequent measurements in that solvent.

-

Prepare a Stock Solution: Accurately weigh a small amount (e.g., 5-10 mg) of this compound and dissolve it in a precise volume (e.g., 100.0 mL) of the chosen solvent in a volumetric flask. Calculate the exact concentration in mg/L or mol/L.

-

Create Serial Dilutions: Perform a series of accurate dilutions from the stock solution to create at least five standard solutions of decreasing concentration. These standards should bracket the expected absorbance range of the unknown sample (ideally between 0.1 and 1.0 absorbance units).

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

Part 2: Solubility Measurement (Shake-Flask Method)

-

Rationale: This method ensures that the solvent becomes fully saturated with the solute, reaching a state of thermodynamic equilibrium.

-

Sample Preparation: Add an excess amount of solid this compound to several vials (performing the experiment in triplicate is recommended for statistical validity). The presence of undissolved solid is crucial.

-

Solvent Addition: Add a precise volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature orbital shaker or on a stir plate. Agitate the mixtures for a sufficient period (24 to 48 hours is typical) to ensure equilibrium is reached. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled environment until all undissolved solid has settled.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any microscopic solid particles that would lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Analysis: Measure the absorbance of the diluted sample at λmax.

Part 3: Calculation of Solubility

-

Determine Diluted Concentration: Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Concentration_diluted = (Absorbance_sample - c) / m

-

-

Calculate Solubility: Multiply the diluted concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of this compound in the specific solvent at the experimental temperature.

-

Solubility = Concentration_diluted × Dilution Factor

-

Data Presentation

The results of the experimental determination should be recorded systematically. The following table provides a template for organizing the data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (mM) |

| Toluene | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Dichloromethane (DCM) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetonitrile | 25 | |||

| Hexanes | 25 |

Conclusion

While this compound is a vital synthon for high-performance organic materials, the lack of published solubility data presents a significant hurdle for its practical application. This guide has illuminated the key physicochemical properties—namely its high lattice energy and molecular dipole moment—that dictate its solubility behavior. By providing a detailed, self-validating experimental protocol, this document equips researchers with the necessary tools to systematically quantify the solubility of this compound in a range of organic solvents. The generation of this foundational data will enable more efficient reaction design, streamlined purification processes, and the rational formulation of solutions for advanced material and device fabrication.

References

-

Nakano, M., et al. (2025). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. Crystal Growth & Design. Retrieved from [Link][2]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 630683, this compound. Retrieved from [Link].[3]

-

Heilbron, I. M., & Heaton, J. S. (n.d.). 9,10-dibromoanthracene. Organic Syntheses Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | 131276-24-9 | TCI AMERICA [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

1,8-Dibromoanthracene synthesis from 1,8-dichloroanthraquinone

An In-depth Technical Guide to the Synthesis of 1,8-Dibromoanthracene from 1,8-Dichloroanthraquinone

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis of this compound, a valuable building block in materials science and drug discovery. Acknowledging the scarcity of direct, high-yield protocols for the conversion from 1,8-dichloroanthraquinone, this document presents a theoretically grounded, multi-step pathway. To ensure scientific integrity and practical applicability, this proposed route is contextualized with a detailed, validated protocol for the synthesis of the analogous 9,10-dibromoanthracene.

The methodologies are designed for researchers and professionals in organic synthesis and drug development, emphasizing the causality behind experimental choices and providing self-validating checkpoints for process integrity.

Introduction and Strategic Overview

This compound serves as a critical precursor for the development of advanced organic materials and complex molecular architectures. Its utility stems from the two bromine atoms, which can be readily transformed into other functional groups via cross-coupling reactions, enabling the construction of novel electronic materials, ligands for catalysis, and potentially therapeutic compounds.[1]

The direct conversion of 1,8-dichloroanthraquinone to this compound is a challenging transformation due to the high stability of the aryl-chloride bond. A direct halogen exchange (Halex) reaction is often inefficient. Therefore, a more plausible synthetic strategy involves a multi-step sequence:

-

Reduction of the Quinone System: The electron-withdrawing quinone moiety in the starting material must first be reduced to the core anthracene aromatic system. This fundamental step alters the electronic character of the molecule, which is a prerequisite for subsequent transformations.

-

Halogen Exchange: The core challenge lies in substituting the chloro groups with bromo groups. This step would likely require catalyzed conditions to overcome the high activation energy associated with breaking the C-Cl bond.

Given the limited literature on this specific transformation, this guide proposes a logical pathway based on established organometallic and aromatic chemistry principles. An analogous, documented synthesis of 1,8-diiodoanthracene from the same starting material supports the feasibility of this type of approach.

Physicochemical Data of Key Reagents and Products

A clear understanding of the physical properties of the materials involved is fundamental to successful synthesis, particularly for purification and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,8-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | 277.10 | 201.5 - 203 | --- |

| This compound | C₁₄H₈Br₂ | 336.02 | 166 - 170 | Light orange to yellow/green powder/crystal |

| Anthracene | C₁₄H₁₀ | 178.23 | 215 - 218 | White to yellow crystalline solid |

(Data sourced from PubChem and commercial suppliers).[2][3][4]

Proposed Synthetic Pathway: From Theory to Practice

The following workflow represents a theoretically sound, multi-step approach to achieving the target molecule. Each stage is explained with a focus on the underlying chemical principles.

Caption: Proposed multi-step workflow for the synthesis of this compound.

Part A: Detailed Protocol for Proposed Synthesis (Theoretical)

Step 1: Reduction of 1,8-Dichloroanthraquinone to 1,8-Dichloroanthracene

-

Causality & Expertise: The reduction of the anthraquinone core is a critical initial step. The quinone's carbonyl groups are deactivating, making the aromatic ring electron-poor. Reducing to the fully aromatic anthracene system is necessary for many subsequent functionalization reactions. The use of stannous chloride (SnCl₂) in a mixture of hydrochloric and acetic acid is a well-established method for this type of reduction.[5]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,8-dichloroanthraquinone (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) portion-wise to the stirred suspension. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, washing thoroughly with water until the filtrate is neutral.

-

Dry the crude 1,8-dichloroanthracene product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.

-

Step 2: Copper-Catalyzed Halogen Exchange (Theoretical)

-

Causality & Expertise: This step is the most challenging and requires careful optimization. The direct nucleophilic substitution of an aryl chloride with bromide is energetically unfavorable. A copper(I) catalyst is proposed to facilitate this transformation, likely through an oxidative addition/reductive elimination cycle. The use of a high-boiling polar aprotic solvent (e.g., DMF, NMP) is necessary to reach the high temperatures required to drive the reaction to completion. This approach is analogous to well-known copper-mediated aromatic substitutions.

-

Experimental Protocol (Requires Optimization):

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the crude 1,8-dichloroanthracene (1.0 eq), copper(I) bromide (CuBr) (1.5-2.0 eq), and an anhydrous, high-boiling solvent such as N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by GC-MS or TLC to observe the formation of the dibromo product and consumption of the dichloro starting material.

-

Upon completion, cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ammonia to complex the copper salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound using column chromatography followed by recrystallization.

-

Reference Protocol: Synthesis of 9,10-Dibromoanthracene

To provide a validated and practical procedure for handling anthracene bromination, the following established protocol for the synthesis of 9,10-dibromoanthracene is detailed. This reaction proceeds via electrophilic aromatic substitution, a different mechanism from the proposed halogen exchange, but it offers critical insights into the manipulation and purification of brominated anthracenes.[6]

Caption: Experimental workflow for the synthesis of 9,10-dibromoanthracene.

-

Causality & Expertise: Anthracene readily undergoes electrophilic substitution at the C9 and C10 positions, as these are the most electron-rich and sterically accessible. The use of carbon tetrachloride (CCl₄) as a solvent is traditional, though safer alternatives like dichloromethane or chloroform may be used. The slow addition of bromine is essential to control the reaction's exothermicity and prevent over-bromination. Heating to reflux ensures the reaction proceeds to completion.[6][7]

-

Experimental Protocol (Adapted from Organic Syntheses):

-

Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend anthracene (1.0 eq) in carbon tetrachloride.

-

Bromine Addition: With vigorous stirring at room temperature, slowly add a solution of bromine (2.1 eq) in carbon tetrachloride dropwise. Hydrogen bromide (HBr) gas will evolve and should be vented to a scrubber. The product, 9,10-dibromoanthracene, will begin to precipitate as a yellow solid.[7]

-

Heating under Reflux: After the bromine addition is complete, gently heat the mixture to reflux for approximately one hour.

-

Isolation: Cool the mixture to room temperature. Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold carbon tetrachloride.

-

Purification: For high purity, recrystallize the crude solid from a suitable high-boiling solvent such as xylene or toluene. The purified 9,10-dibromoanthracene should form brilliant yellow needles.[6]

-

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern and absence of impurities.

-

Mass Spectrometry (MS): Will verify the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.

-

Melting Point Analysis: A sharp melting point close to the literature value (166-170 °C) is indicative of high purity.

Conclusion

While the direct synthesis of this compound from 1,8-dichloroanthraquinone is not extensively documented, a logical, multi-step pathway involving reduction and subsequent copper-catalyzed halogen exchange is proposed as a viable route for investigation. This guide provides the theoretical framework and detailed experimental considerations for this synthesis. By supplementing this with a robust, validated protocol for a related compound, researchers are equipped with both a strategic approach for novel synthesis and the practical techniques essential for working with brominated aromatic compounds.

References

-

CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google Patents.

-

Synthesis of a novel potential tridentate anthracene ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, and its application as chelate ligand for synthesis of the corresponding boron and palladium compounds - PubMed.

-

This compound | C14H8Br2 | CID 630683 - PubChem - NIH.

-

Bromoination of Anthracene | PDF | Organic Synthesis | Toluene - Scribd.

-

131276-24-9|this compound|BLD Pharm .

-

US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents.

-

Technical Guide: 9,10-Dibromoanthracene-d8 - Benchchem.

-

Application Notes and Protocols: Synthesis of Novel Dyes Using 1,2-Dibromoanthracene - Benchchem.

-

9,10-dibromoanthracene - Organic Syntheses Procedure .

-

This compound 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) .

-

This compound 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) .

-

Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes | Request PDF - ResearchGate.

-

1,8-DICHLOROANTHRAQUINONE | 82-43-9 - ChemicalBook.

-

This compound, 1G - D4230-1G - Lab Pro Inc.

-

Technical Support Center: Purification of 2,3-Dibromoanthracene-9,10-dione - Benchchem.

-

9,10-Dibromoanthracene(523-27-3) 1H NMR spectrum - ChemicalBook.

-

This compound 131276-24-9 | TCI AMERICA .

-

CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents.

-

1,8-Dichloroanthraquinone | C14H6Cl2O2 | CID 6708 - PubChem.

Sources

- 1. Synthesis of a novel potential tridentate anthracene ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, and its application as chelate ligand for synthesis of the corresponding boron and palladium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. 1,8-Dichloroanthraquinone | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1,8-Dibromoanthracene crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 1,8-Dibromoanthracene

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon whose solid-state properties are of significant interest to researchers in materials science and organic electronics. The precise arrangement of molecules in its crystalline form dictates its bulk physical and electronic properties, such as charge transport capabilities and optical behavior. Unlike some of its isomers, this compound is nonluminescent, a characteristic directly linked to its crystal packing.[1] A thorough analysis of its crystal structure provides fundamental insights into how substituent positioning on the anthracene core governs intermolecular interactions and, consequently, material function.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, grounding theoretical concepts in practical application. We will explore the journey from chemical synthesis and crystal growth to advanced crystallographic and computational analysis, offering a holistic understanding of the structure-property relationship in this molecule.

Part 1: Synthesis and Single-Crystal Growth

The foundation of any crystallographic analysis is the availability of high-purity, single crystals of sufficient size and quality. The synthesis of this compound, while not as straightforward as its 9,10-substituted isomer, can be achieved through targeted bromination of anthracene under specific conditions, often involving a suitable solvent and controlled addition of the brominating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of aromatic compounds.[2][3] The key to favoring the 1,8-isomer over the thermodynamically more stable 9,10-isomer often lies in kinetic control and the choice of catalyst or reaction medium, though this frequently results in a mixture requiring careful purification.

-

Reaction Setup: A multi-neck round-bottom flask is charged with anthracene and a solvent such as carbon tetrachloride or another inert solvent. The flask is equipped with a mechanical stirrer for maintaining a homogenous suspension, a dropping funnel for controlled reagent addition, and a reflux condenser connected to a gas scrubber to neutralize the evolving hydrogen bromide (HBr) gas.

-

Bromine Addition: Elemental bromine is added dropwise to the vigorously stirred suspension at a controlled temperature. The slow rate of addition is critical to manage the exothermic reaction and to influence the regioselectivity of the substitution.

-

Reaction and Isolation: The reaction is allowed to proceed until completion, often monitored by thin-layer chromatography (TLC). As the product forms, it may precipitate from the solution. The mixture is then cooled, and the crude product is isolated by vacuum filtration.

-

Purification: The crude solid is washed with a cold solvent to remove unreacted bromine and soluble impurities. Achieving high purity of the 1,8-isomer necessitates further purification, typically through column chromatography or recrystallization from a suitable solvent like toluene or xylene. The final product is a light orange to yellow-green crystalline powder.[4][5]

Protocol: Single-Crystal Growth

High-quality single crystals are paramount for X-ray diffraction. The slow evaporation technique is a reliable method for growing crystals of this compound.

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a high-purity solvent (e.g., dichloromethane or a mixture of DCM:EtOH). The choice of solvent is crucial as it influences the crystal habit and quality. The solution should be filtered to remove any particulate matter.

-

Crystallization: The solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.

-

Harvesting: Once well-formed, plate-like single crystals appear, they are carefully harvested from the mother liquor for analysis.[1]

Part 2: Crystallographic Analysis via Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Theoretical Basis: Bragg's Law

The technique is governed by Bragg's Law, which relates the wavelength of incident X-rays (λ), the angle of incidence (θ), and the spacing between atomic planes in the crystal (d):

nλ = 2d sin(θ)

When X-rays strike the crystal, they are diffracted by the electron clouds of the atoms. Constructive interference of the diffracted X-rays occurs only at specific angles where the path difference is an integer multiple (n) of the wavelength.[6][7] By measuring the angles and intensities of these diffracted beams, one can reconstruct the electron density map of the unit cell and thus determine the atomic structure.

Experimental and Analytical Workflow

The process from crystal to final structure is a multi-step, self-validating workflow.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 131276-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.pdx.edu [web.pdx.edu]

Introduction: The Structural Significance of 1,8-Dibromoanthracene

An In-Depth Technical Guide to the NMR Spectroscopic Data of 1,8-Dibromoanthracene

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this key aromatic compound through ¹H and ¹³C NMR, supported by field-proven experimental protocols and theoretical insights.

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in organic synthesis, particularly in the development of novel electronic materials, fluorescent probes, and complex molecular architectures.[1] The precise substitution pattern of the bromine atoms on the anthracene core dictates its chemical reactivity, photophysical properties, and steric profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of such molecules. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for definitive assignment of the isomeric structure. This guide explains the causality behind the observed spectral data and provides a robust protocol for acquiring high-quality spectra.

Molecular Structure and Symmetry Analysis

Understanding the molecular symmetry of this compound is fundamental to interpreting its NMR spectra. The molecule possesses a C₂ᵥ symmetry axis, which means that several proton and carbon environments are chemically equivalent. This equivalence simplifies the resulting spectra by reducing the number of unique signals.

The IUPAC numbering scheme for the anthracene core is essential for spectral assignment. The bromine atoms at the C1 and C8 positions significantly influence the electronic environment of the neighboring atoms.

Caption: IUPAC numbering of the this compound core.

Due to the C₂ᵥ symmetry, the following equivalences arise:

-

Protons: H2 ≡ H7, H3 ≡ H6, H4 ≡ H5. The protons at C9 and C10 are unique. This results in five distinct signals in the ¹H NMR spectrum.

-

Carbons: C1 ≡ C8, C2 ≡ C7, C3 ≡ C6, C4 ≡ C5, C4a ≡ C5a, C8a ≡ C10a. The carbons at C9 and C10 are unique, and the carbons at C9a and C4a/C5a are also distinct. This leads to seven unique signals in the proton-decoupled ¹³C NMR spectrum.

¹H NMR Spectroscopic Data

The protons on the aromatic ring of this compound resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect, where the circulation of π-electrons in the presence of an external magnetic field generates a local magnetic field that deshields the protons on the periphery of the ring.[2][3]

The electron-withdrawing nature and steric bulk of the bromine atoms cause significant deshielding of the adjacent protons (H2, H7, and H9). The proton at the C9 position is particularly deshielded due to its proximity to both the C8-Br bond and the anisotropic effect of the adjacent aromatic ring.

Table 1: ¹H NMR (CDCl₃) Chemical Shift and Multiplicity Data for this compound [4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H9 | ~8.95 | s | - |

| H4, H5 | ~8.05 | d | ~8.5 |

| H2, H7 | ~7.85 | d | ~7.0 |

| H10 | ~7.65 | s | - |

| H3, H6 | ~7.40 | t | ~7.8 |

Note: Chemical shifts are estimations from the provided spectrum and may vary slightly based on concentration and instrument.[4]

Causality of Assignments:

-

H9 (singlet, ~8.95 ppm): This is the most downfield proton. Its singlet nature arises from the lack of adjacent protons for coupling. Its significant deshielding is attributed to the steric compression and electronic effects from the peri-bromine at C8 and the anisotropic effect of the entire ring system.

-

H4, H5 (doublet, ~8.05 ppm): These protons are ortho to the C10 proton and meta to the bromine. They appear as a doublet due to coupling with H3/H6.

-

H2, H7 (doublet, ~7.85 ppm): These protons are ortho to the bromine atoms. The electronegativity of bromine deshields them, shifting them downfield. They are split into a doublet by the adjacent H3/H6 protons.

-

H10 (singlet, ~7.65 ppm): This proton is a singlet as it has no adjacent protons. It is less deshielded than H9 because it is not in a sterically crowded peri position relative to a bromine substituent.

-

H3, H6 (triplet, ~7.40 ppm): These protons are the most upfield of the ring protons. They appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) due to coupling with both H2/H7 and H4/H5.

¹³C NMR Spectroscopic Data

In proton-decoupled ¹³C NMR, each unique carbon atom produces a single sharp peak. The chemical shifts are influenced by hybridization and the electronic effects of substituents. Carbons in aromatic rings typically absorb between 120-150 ppm.[2][5] The carbons directly attached to the electronegative bromine atoms (C1, C8) are expected to be significantly influenced, though the effect can be complex (heavy atom effect).

Table 2: ¹³C NMR (CDCl₃) Chemical Shift Data for this compound [4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4a, C5a, C8a, C10a | ~131.5, ~130.5 |

| C4, C5 | ~128.5 |

| C2, C7 | ~128.0 |

| C9 | ~127.0 |

| C1, C8 | ~126.5 |

| C3, C6 | ~125.5 |

| C10 | ~124.5 |

Note: Assignments are predictive based on general principles and require 2D NMR for definitive confirmation. The quaternary carbons (C4a, C5a, C8a, C10a, and C1/C8) are expected to have lower intensities.

Causality of Assignments:

-

Quaternary Carbons: The signals around ~131.5 and ~130.5 ppm are assigned to the internal quaternary carbons not bearing bromine. The carbons bearing the bromine atoms (C1, C8) are found further upfield (~126.5 ppm), a phenomenon sometimes observed with heavier halogens.

-

Protonated Carbons: The chemical shifts of the CH carbons are influenced by their position relative to the bromine atoms. The deshielding effect of the bromine is evident, though overlapping signals make precise assignment without further experiments challenging. The C10 carbon is notably shielded (~124.5 ppm).

Experimental Protocol for High-Quality NMR Data Acquisition

Adherence to a meticulous experimental protocol is critical for obtaining high-resolution, artifact-free NMR spectra. This protocol is a self-validating system designed to ensure data integrity.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[6]

-

High-quality 5 mm NMR tube[7]

-

Deuterated chloroform (CDCl₃), filtered

-

Pasteur pipette with glass wool or a syringe filter

-

Vortex mixer or sonicator

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] CDCl₃ is a common choice for nonpolar organic compounds.[6]

-

Ensure complete dissolution by vortexing or brief sonication. The solution should be homogeneous and free of visible particles.[6]

-

-

Filtration and Transfer:

-

Prepare a Pasteur pipette by placing a small plug of glass wool or Kimwipe in the neck.[9]

-

Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade spectral resolution.[8][9]

-

The final solution height in the tube should be approximately 4-5 cm, corresponding to a volume of about 0.6 mL.[7][9]

-

-

Instrumental Setup:

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[7][10]

-

Insert the tube into the spectrometer's spinner turbine, using a depth gauge to ensure correct positioning.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.[6]

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.[6]

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment (e.g., zg30 on Bruker instruments). Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in positive absorption mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[11][12]

-

Conclusion

The NMR spectra of this compound are highly characteristic and directly reflect its C₂ᵥ symmetric structure. The ¹H NMR spectrum is defined by five distinct signals, with the peri-proton at C9 being the most deshielded. The ¹³C NMR spectrum shows seven unique carbon environments. The interpretation of these spectra, grounded in the principles of aromatic ring currents and substituent effects, allows for unequivocal confirmation of its structure. The provided experimental protocol ensures the acquisition of high-fidelity data, which is paramount for researchers relying on this compound for further synthesis and material development.

References

-

School of Chemistry, Food and Pharmacy - Research. NMR Sample Preparation. University of Reading.

-

Olah, G. A., & Singh, B. P. (1983). Stable carbocations. 251. Carbon-13 NMR spectroscopic study of substituted anthracene dications. The Journal of Organic Chemistry.

-

JEOL. NMR Sample Preparation.

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample.